5-methoxy-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione
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Overview
Description
5-methoxy-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione is a fascinating chemical compound with unique properties that make it valuable in various scientific research fields. This compound is known for its applications in medicine, material science, and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione typically involves the reaction of 5-methoxy-2-aminobenzenethiol with phosgene or its derivatives under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The reaction temperature is maintained at low to moderate levels to ensure the stability of the intermediate products.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions include mild temperatures and inert atmosphere.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditions include low temperatures and anhydrous solvents.
Substitution: Nucleophiles such as alkyl halides or amines; reaction conditions vary depending on the nucleophile used.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, amine derivatives
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
5-methoxy-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 5-methoxy-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-hydroxy-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione
- 5-chloro-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione
- 5-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione
Uniqueness
5-methoxy-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione is unique due to its methoxy functional group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and industrial processes .
Properties
CAS No. |
463341-37-9 |
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Molecular Formula |
C8H9NO3S |
Molecular Weight |
199.23 g/mol |
IUPAC Name |
5-methoxy-2,3-dihydro-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C8H9NO3S/c1-12-7-2-3-8-6(4-7)5-9-13(8,10)11/h2-4,9H,5H2,1H3 |
InChI Key |
QDDRPQASTIPLLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)S(=O)(=O)NC2 |
Purity |
95 |
Origin of Product |
United States |
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